molecular formula C19H23F3N2O2 B5504022 (1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5504022
M. Wt: 368.4 g/mol
InChI Key: QALWMQLVPRAEOI-GOEBONIOSA-N
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Description

(1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound featuring a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is to construct the bicyclic core through a series of cyclization reactions, followed by functional group modifications to introduce the propyl and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes.

Medicine

In medicinal chemistry, this compound shows potential as a therapeutic agent. Its structural features may allow it to modulate biological pathways involved in diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic core but differ in their functional groups.

    Trifluoromethylphenyl derivatives: Compounds with a trifluoromethylphenyl group exhibit similar chemical properties but may have different biological activities.

Uniqueness

(1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable molecule for research and development.

Properties

IUPAC Name

(1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O2/c1-2-8-24-16-7-6-14(18(24)26)11-23(12-16)17(25)10-13-4-3-5-15(9-13)19(20,21)22/h3-5,9,14,16H,2,6-8,10-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALWMQLVPRAEOI-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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